molecular formula C21H23N3O B2540000 2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 586985-52-6

2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No. B2540000
CAS RN: 586985-52-6
M. Wt: 333.435
InChI Key: JERILFFEDVVFMT-UHFFFAOYSA-N
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Description

The compound "2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one" is a chemical entity that appears to be related to a class of compounds with potential biological activities. The related literature suggests that compounds with similar structures have been synthesized and evaluated for various biological activities, including acetylcholine esterase inhibition and antimicrobial activity .

Synthesis Analysis

The synthesis of related dihydroquinazolin-4(1H)-ones has been reported using a three-component reaction involving benzyl alcohols, isatoic anhydride, and primary amines in the presence of iodine and potassium carbonate in water . This method provides a green and efficient approach to the synthesis of these compounds. Another related synthesis involves the formation of tetrahydroisoquinolin-4-ols through a one-pot synthesis involving a novel acid-catalyzed rearrangement of 5-aryloxazolidines . These methods highlight the potential synthetic routes that could be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been studied using advanced spectral data such as 1H NMR, 13C NMR, and LCMS . These techniques are crucial for confirming the chemical structure and purity of the synthesized compounds.

Chemical Reactions Analysis

The literature reports various chemical reactions related to the synthesis of quinazoline derivatives. For instance, the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives involves the condensation of substituted aryl aldehydes with specific acetamido acetic acids . Additionally, the formation of bromonium ylides has been described in the synthesis of 4-bromo-1,2-dihydroisoquinolines, which could be relevant to the synthesis of brominated analogs of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in various studies. For example, the determination of a novel cyclic GMP phosphodiesterase inhibitor in dog plasma by high-performance liquid chromatography indicates the importance of understanding the pharmacokinetic properties of these molecules . The antimicrobial activity of some derivatives also suggests that the substituents on the quinazoline core can significantly influence the biological properties of these compounds .

Mechanism of Action

Target of Action

The primary target of 2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a type of ionotropic glutamate receptor that is critical for synaptic plasticity, which is a cellular mechanism for learning and memory.

Mode of Action

This compound acts as a potent antagonist of the GluN2B subunit of the NMDA receptor . As an antagonist, it binds to the receptor and blocks its activity. This prevents the normal function of the receptor, which is to allow ions to flow into the neuron in response to the neurotransmitter glutamate.

Biochemical Pathways

The inhibition of the NMDA receptor by this compound affects several biochemical pathways. It can prevent the influx of calcium ions into the neuron, which can affect downstream signaling pathways involved in synaptic plasticity . This can have a significant impact on learning and memory processes.

Result of Action

By inhibiting the NMDA receptor, this compound can affect neuronal communication and plasticity. This can lead to changes in cognitive function, particularly learning and memory . .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers. Unfortunately, the specific safety and hazards for “2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one” are not available in the search results .

properties

IUPAC Name

2-[(4-benzylpiperidin-1-yl)methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c25-21-18-8-4-5-9-19(18)22-20(23-21)15-24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERILFFEDVVFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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